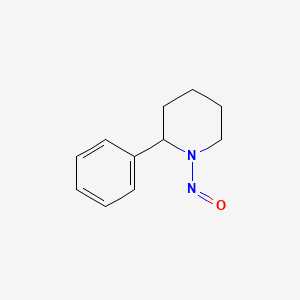
1-Nitroso-2-phenyl-piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Nitroso-2-phenyl-piperidine is a chemical compound with the molecular formula C11H14N2O It is a derivative of piperidine, a six-membered heterocyclic amine, and features a nitroso group (-NO) attached to the nitrogen atom and a phenyl group attached to the second carbon atom of the piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Nitroso-2-phenyl-piperidine can be synthesized through several methods. One common approach involves the nitrosation of 2-phenyl-piperidine using nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid like hydrochloric acid (HCl). The reaction typically proceeds under mild conditions, often at room temperature, to yield the desired nitroso compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Nitroso-2-phenyl-piperidine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group (-NO2) under strong oxidizing conditions.
Reduction: The nitroso group can be reduced to an amine group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed:
Oxidation: 1-Nitro-2-phenyl-piperidine.
Reduction: 1-Amino-2-phenyl-piperidine.
Substitution: Various substituted derivatives depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
1-Nitroso-2-phenyl-piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-nitroso-2-phenyl-piperidine involves its interaction with molecular targets through its nitroso and phenyl groups. The nitroso group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in biological systems. The phenyl group can interact with hydrophobic pockets in proteins, affecting their function and activity. These interactions can modulate various cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction.
Comparación Con Compuestos Similares
1-Nitroso-2-phenyl-piperidine can be compared with other similar compounds, such as:
1-Nitroso-piperidine: Lacks the phenyl group, making it less hydrophobic and potentially less biologically active.
2-Phenyl-piperidine: Lacks the nitroso group, reducing its ability to participate in redox reactions.
1-Nitroso-2-methyl-piperidine: Features a methyl group instead of a phenyl group, altering its chemical properties and reactivity.
The uniqueness of this compound lies in the combination of the nitroso and phenyl groups, which confer distinct chemical and biological properties that can be exploited in various applications.
Propiedades
Número CAS |
91180-79-9 |
|---|---|
Fórmula molecular |
C11H14N2O |
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
1-nitroso-2-phenylpiperidine |
InChI |
InChI=1S/C11H14N2O/c14-12-13-9-5-4-8-11(13)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2 |
Clave InChI |
GDCIVMUHVLOLAT-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C(C1)C2=CC=CC=C2)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-[(3-chlorophenyl)methyl]-1-piperazinyl]Benzenamine](/img/structure/B12115011.png)
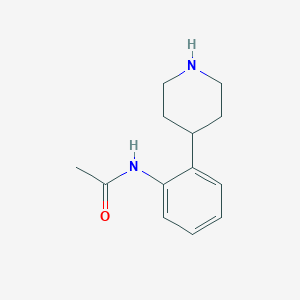
![2-Butanone, 3,3-dimethyl-1-[(1-methylethyl)amino]-](/img/structure/B12115018.png)
![[1-(Dimethylamino)cyclohexyl]methanol](/img/structure/B12115022.png)
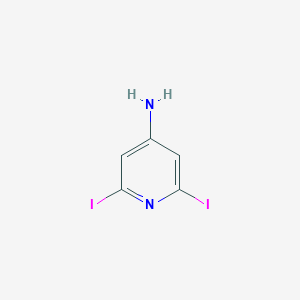
![1,3,4-Oxadiazole-2-propanamine, 5-[[(4-chlorophenyl)methyl]thio]-](/img/structure/B12115038.png)
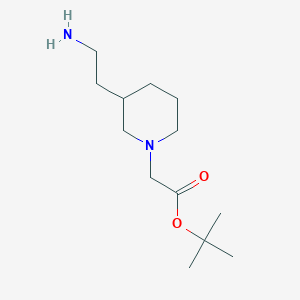
![1h-Indol-6-amine,4-[(phenylmethyl)sulfonyl]-](/img/structure/B12115040.png)
![Arsonic acid, [2-(acetylamino)phenyl]-](/img/structure/B12115057.png)
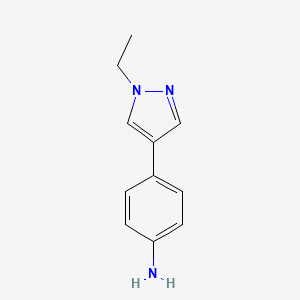
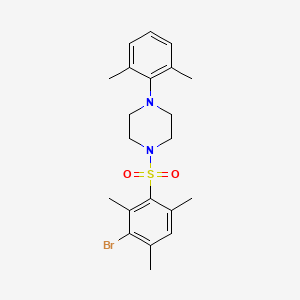
![4-fluoro-2-methyl-N-{3-[(2-methylphenyl)amino]quinoxalin-2-yl}benzene-1-sulfonamide](/img/structure/B12115081.png)


